molecular formula C20H19N5O2S B2643762 N-(2-methylpropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide CAS No. 1114611-09-4

N-(2-methylpropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide

Cat. No.: B2643762
CAS No.: 1114611-09-4
M. Wt: 393.47
InChI Key: VDFAKZLSMXBYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiadiazoloquinazoline-benzamide class, characterized by a fused [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core linked to a benzamide moiety via an amino group. The 2-methylpropyl (isobutyl) substituent on the benzamide nitrogen distinguishes it from analogs.

Properties

IUPAC Name

N-(2-methylpropyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-12(2)11-21-17(26)13-7-9-14(10-8-13)22-19-24-25-18(27)15-5-3-4-6-16(15)23-20(25)28-19/h3-10,12H,11H2,1-2H3,(H,21,26)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFAKZLSMXBYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazoloquinazoline core and subsequent functionalization to introduce the benzamide group.

    Formation of Thiadiazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of Benzamide Group: The benzamide moiety is introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including compounds similar to N-(2-methylpropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting their potential as antibacterial agents .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer effects. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro. For instance, certain synthesized thiadiazole derivatives were tested against human cancer cell lines and showed promising results in reducing cell viability .

Analgesic and Anti-inflammatory Effects

The analgesic properties of thiadiazole compounds have been documented in several studies. For example, compounds derived from 1,3,4-thiadiazole exhibited significant analgesic activity in animal models, suggesting potential applications in pain management . Additionally, some derivatives have shown anti-inflammatory effects in various assays.

Pharmaceutical Formulations

The compound's unique chemical structure allows it to be incorporated into various pharmaceutical formulations. Its compatibility with other active pharmaceutical ingredients makes it a candidate for combination therapies aimed at enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several thiadiazole derivatives and evaluated their biological activities. Among these, a compound structurally related to this compound was found to exhibit potent antimicrobial and anticancer activities when tested against specific pathogens and cancer cell lines .

Case Study 2: Analgesic Activity Assessment

In another study focusing on the analgesic properties of thiadiazole derivatives, researchers conducted experiments using the acetic acid writhing test on mice. The results indicated that certain compounds significantly reduced pain responses compared to control groups, supporting the potential use of these compounds in developing new analgesics .

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The compound’s closest analogs differ primarily in the substituent on the benzamide nitrogen and peripheral groups on the thiadiazoloquinazoline core. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Below is a comparative overview:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituent on Benzamide Nitrogen Molecular Formula Molecular Weight Notable Features
Target Compound: N-(2-methylpropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide 2-Methylpropyl (isobutyl) Likely C19H19N5O2S* ~393.45* High lipophilicity due to branched alkyl chain; potential for enhanced membrane permeability.
BG16697 3-Methoxypropyl C20H19N5O3S 409.46 Methoxy group increases polarity; may improve aqueous solubility.
F127-0456 4-Methoxyphenyl C23H17N5O3S 443.48 Aromatic methoxy group enhances π-π stacking; higher molecular weight.

*Note: The target compound’s molecular formula is inferred from BG16697 by replacing the 3-methoxypropyl group with 2-methylpropyl (removing one oxygen atom).

Biological Activity

N-(2-methylpropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazole ring fused with a quinazoline derivative. The synthesis of such compounds typically involves multi-step reactions starting from simpler precursors. Recent studies have highlighted various synthetic routes for thiadiazole derivatives that can be adapted for the synthesis of this compound. These methods often utilize common reagents such as isatoic anhydride and thiosemicarbazide .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have demonstrated significant activity against various bacterial strains. For instance, 1,3,4-thiadiazole derivatives showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainActivity
Compound AS. aureusModerate
Compound BE. coliGood
N-(2-methylpropyl)-4-{...}TBDTBD

Antifungal Activity

The antifungal potential of thiadiazole derivatives has also been documented. For example, certain compounds exhibited excellent antifungal activity against Aspergillus fumigatus, surpassing standard treatments like Clotrimazole . This suggests that this compound may possess similar or enhanced antifungal properties.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit anticancer activity through mechanisms involving the regulation of cell cycle proteins and apoptosis pathways. For example, a related compound demonstrated significant antitumor efficacy in xenograft models by modulating proteins such as CDK2 and p21 . This positions N-(2-methylpropyl)-4-{...} as a potential candidate for further anticancer research.

Case Studies

Several case studies have explored the biological activities of thiadiazole derivatives:

  • Antimicrobial Screening : A study evaluated various thiadiazole compounds against multiple bacterial and fungal strains using standard bioassay techniques. Results indicated that many derivatives showed promising activity levels.
  • In Vivo Studies : In vivo assessments demonstrated that certain derivatives could effectively inhibit tumor growth in animal models while maintaining acceptable safety profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.